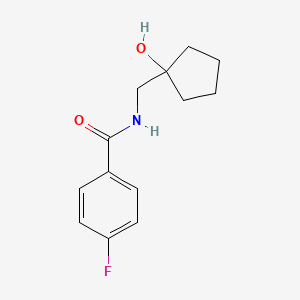
4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, also known as ABP688, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Crystal Structure Analysis
- Deng, Xiao-yan, Peng, Hao, He, Hong-wu (2014) explored a new crystal of a similar compound, focusing on its crystal structure using various methods like X-ray crystal determination and NMR. This research is significant for understanding the molecular arrangement and potential applications in material science and chemistry (Deng et al., 2014).
Medical Imaging and Alzheimer's Disease
- V. Kepe, J. Barrio, Sung-Cheng Huang, et al. (2006) utilized a variant of this compound as a molecular imaging probe for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients using PET. This application is crucial for understanding brain pathologies and developing targeted therapies (Kepe et al., 2006).
Cancer Treatment Research
- Y. Teffera, L. Berry, R. Brake, et al. (2013) studied an analog of this compound as a new, potent selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment. Their work highlights the role of such compounds in developing new cancer therapies (Teffera et al., 2013).
Neuropharmacology
- Haibin Tian, Rebecca S. Vogel, L. Amici, et al. (2006) synthesized a novel analog for investigating the GlyT-2 transporter in neuropharmacological studies. This research aids in understanding neurotransmitter regulation and potential treatments for neurological disorders (Tian et al., 2006).
Intermolecular Interactions
- D. Chopra, T. Row (2005) analyzed crystal structures of halogen-substituted benzanilides, including compounds similar to 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide, to study weak interactions involving halogens. This research is essential for designing and understanding drug interactions and stability (Chopra & Row, 2005).
Organoboron Compound Research
- W. Kliegel, U. Schumacher, M. Tajerbashi, et al. (1991) conducted research on a related organoboron compound, emphasizing its synthesis and crystal structure. Such studies contribute to advancements in organometallic chemistry and material science applications (Kliegel et al., 1991).
Mechanistic Studies in Organic Chemistry
- Taishan Yan, Biying Zhou, Xiao-song Xue, et al. (2016) investigated the mechanism and chemoselectivity in fluorocyclization reactions involving similar benzamide compounds, providing insights valuable for the development of new organic synthesis methodologies (Yan et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction and the resulting changes can be explained by the presence of hydrogen bonds and pi-pi interactions between the compound and SDH .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide disrupts the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within cells. The downstream effects of this disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.
Result of Action
The inhibition of SDH by 4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can lead to significant molecular and cellular effects. For instance, it can cause a decrease in cellular energy production, potentially leading to cell death . This makes the compound a potential candidate for use as a fungicide .
properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRXIYWGMYWAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-N-[2-[[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino]-2-oxoethyl]benzamide](/img/structure/B2378336.png)
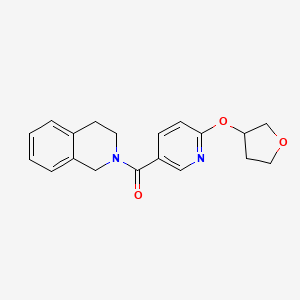

![3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2378342.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2378343.png)
![6-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378344.png)

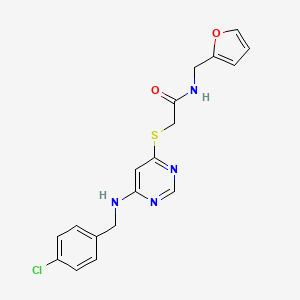

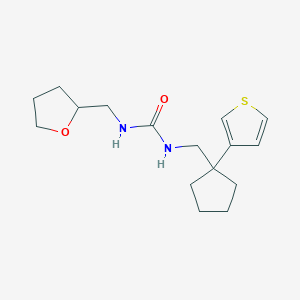
![N-(Cyclopropylmethyl)-4-[3-methylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]benzamide](/img/structure/B2378352.png)

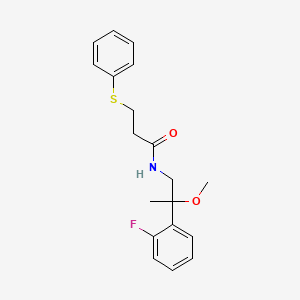
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)